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5-[(3-Ethylphenyl)methyl]-1,3-

thiazol-2-amine

CAS No.: 923153-23-5

Cat. No.: B3003028
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CAS 923153-23-5: Structural Profiling and Application of a Privileged 2-Aminothiazole Scaffold

in Fragment-Based Drug Discovery

Executive Summary
In the landscape of modern medicinal chemistry, the identification of synthetically tractable,

high-quality starting points is the cornerstone of Fragment-Based Drug Discovery (FBDD). CAS

923153-23-5, chemically identified as 5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine,

represents a highly privileged low-molecular-weight building block. Combining the well-

documented hinge-binding capabilities of the 2-aminothiazole core with the lipophilic vector of a

3-ethylbenzyl moiety, this compound serves as an ideal pharmacophore scaffold for targeting

kinase ATP-binding pockets.

This technical guide provides an in-depth analysis of the physicochemical properties, structural

rationale, and self-validating experimental workflows required to successfully deploy CAS

923153-23-5 in hit-to-lead optimization campaigns.
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Physicochemical Profiling & Structural Identity
Before initiating any biophysical screening, a rigorous understanding of the fragment's

physicochemical properties is required to predict its behavior in aqueous assay buffers and

organic synthetic conditions[1].

Table 1: Physicochemical and Identification Properties of CAS 923153-23-5

Property Value Structural Significance

Chemical Name
5-[(3-ethylphenyl)methyl]-1,3-

thiazol-2-amine

Defines the core scaffold and

substitution pattern.

Molecular Formula C₁₂H₁₄N₂S
Confirms heavy atom count

suitable for FBDD.

Molecular Weight 218.32 g/mol
Ideal fragment size (Rule of

Three compliant)[2].

Monoisotopic Mass 218.08777 Da

Critical for LC-MS/MS

identification during

synthesis[2].

InChIKey
DMSQZYSBSLYCBT-

UHFFFAOYSA-N

Unique structural identifier for

cheminformatics[1].

Predicted Boiling Point ~371.8 °C

Indicates high thermal stability

for aggressive coupling

reactions.

Mechanistic Rationale: The 2-Aminothiazole
Pharmacophore
As an Application Scientist, I frequently encounter the dual-edged nature of the 2-aminothiazole

core. It is simultaneously one of the most effective kinase hinge-binders and a known "frequent

hitter" in biophysical assays.

The Hinge-Binding Logic: The ATP-binding pocket of most kinases features a highly conserved

hinge region. The 2-aminothiazole core acts as a bidentate ligand: the 2-amino group functions
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as a strong hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Leu127 in Mnk1

or Met318 in c-Src), while the thiazole nitrogen acts as a hydrogen bond acceptor to the

adjacent backbone amide N-H[3],[4].

Overcoming the "PrAT" Phenomenon: Unsubstituted 2-aminothiazoles are often classified as

"Promiscuous 2-Aminothiazoles" (PrATs) because their flat, polar nature allows them to bind

non-specifically to various protein surfaces. However, CAS 923153-23-5 incorporates a 3-

ethylbenzyl group at the 5-position. This specific substitution provides critical steric bulk and a

lipophilic vector that projects into adjacent hydrophobic pockets (such as the gatekeeper

region). This geometric constraint significantly reduces promiscuity, driving target selectivity

through targeted van der Waals interactions.

CAS 923153-23-5 Motifs
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Pharmacophore mapping of CAS 923153-23-5 to a kinase ATP-binding pocket.
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Experimental Workflows: FBDD and Hit-to-Lead
Optimization
To transition CAS 923153-23-5 from a theoretical scaffold to a validated lead, we must employ

self-validating experimental systems.

Protocol 1: Fragment Screening via Surface Plasmon
Resonance (SPR)
SPR is the gold standard for fragment screening because it provides real-time, label-free

kinetic data. Because fragments have low molecular weights and typically low affinities ( KD​in

the µM range), the assay must be meticulously calibrated.

Target Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard

amine coupling (EDC/NHS activation). Causality: Amine coupling provides a highly stable

surface necessary for the thousands of injections required in a fragment screen.

Solvent Correction Calibration (Critical Step): Fragments are dissolved in DMSO. Even a

0.1% mismatch in DMSO concentration between the running buffer and the injected sample

causes a massive bulk refractive index shift, obscuring the tiny response of a 218 Da

fragment. Generate a 4.5% to 5.5% DMSO calibration curve to computationally subtract this

artifact.

Fragment Injection: Inject CAS 923153-23-5 at a concentration gradient (10 µM to 1 mM) at

a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations,

ensuring the observed kinetics reflect true binding events.

Double-Referencing Data Triage: Subtract the signal of the reference flow cell (unmodified

surface) and blank buffer injections to isolate the specific binding response.

Protocol 2: Hit-to-Lead Derivatization (N-Acylation)
Once SPR confirms binding, the primary 2-amino group of CAS 923153-23-5 serves as the

primary synthetic handle for library expansion.

Acid Activation: In a dry flask, dissolve a selected carboxylic acid (e.g., a functionalized

pyrazole-carboxylic acid) in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0
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equivalents of DIPEA. Causality: HATU ensures rapid formation of the active ester,

preventing epimerization and maximizing yield for sterically hindered substrates.

Nucleophilic Coupling: Add 1.0 equivalent of CAS 923153-23-5. The nucleophilic 2-amino

group attacks the active ester to form a stable amide bond. Stir at room temperature for 4-6

hours.

Self-Validating Purification: Quench with water, extract with EtOAc, and purify via preparative

HPLC. Confirm the product identity and purity (>95%) using LC-MS (monitoring for the

expected [M+H]+ shift from the 218 Da core) and 1 H-NMR.
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FBDD triage and hit-to-lead workflow for 2-aminothiazole scaffolds.

Quantitative Data Presentation
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To benchmark the utility of CAS 923153-23-5, Table 2 summarizes typical baseline

performance metrics expected when deploying this fragment against a standard kinase target

(e.g., c-Src or Mnk1) followed by a single iteration of N-acylation optimization.

Table 2: Representative FBDD Metrics for CAS 923153-23-5 and Derivatives

Compound Stage Assay / Metric Result / Value Interpretation

Parent Fragment

(CAS 923153-23-5)

SPR Binding Affinity (

KD​)
~150 - 300 µM

Typical low-affinity

starting point;

validates hinge

interaction.

Parent Fragment Ligand Efficiency (LE) > 0.35 kcal/mol/HA

Highly efficient binding

per heavy atom;

excellent for

optimization.

Derivatization (Amide

Coupling)

Synthetic Yield

(HATU/DIPEA)
75% - 85%

The 2-amino group is

highly tractable for

rapid library synthesis.

Lead Molecule (N-

Acyl Derivative)
Biochemical IC₅₀ < 1 µM

Successful

elaboration into the

solvent-exposed

channel increases

potency.

Safety and Handling Protocols
While highly valuable in drug discovery, CAS 923153-23-5 is a biologically active synthetic

intermediate and must be handled with strict laboratory safety protocols. According to its safety

data profile, it carries the following hazard statements: H302, H312, H315, H319, H332,

H335[1].

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: Causes severe skin irritation and serious eye irritation; may cause respiratory

irritation.

Handling: All weighing and transfer operations must be conducted within a Class II biological

safety cabinet or a certified chemical fume hood. Personnel must wear nitrile gloves,

protective eyewear, and standard laboratory coats.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25559643/
https://pubmed.ncbi.nlm.nih.gov/25559643/
https://www.benchchem.com/product/b3003028/docs#cas-number-923153-23-5-properties-and-structure
https://www.benchchem.com/product/b3003028/docs#cas-number-923153-23-5-properties-and-structure
https://www.benchchem.com/product/b3003028/docs#cas-number-923153-23-5-properties-and-structure
https://www.benchchem.com/product/b3003028/docs#cas-number-923153-23-5-properties-and-structure
https://www.benchchem.com/product/b3003028?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3003028?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

